molecular formula C15H15IO2 B8420370 1-(4-Iodophenyl)-1-(3-methoxyphenyl)ethanol

1-(4-Iodophenyl)-1-(3-methoxyphenyl)ethanol

Cat. No. B8420370
M. Wt: 354.18 g/mol
InChI Key: YBPBIOVTCCQYDK-UHFFFAOYSA-N
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Patent
US08859535B2

Procedure details

A solution of 4-iodoacetophenone (2 g, 7.97 mmol) in THF (20 ml) was immersed in an ice-bath and (3-methoxyphenyl)magnesium bromide 1M in THF (23.90 ml, 23.90 mmol) was added slowly by syringe. The reaction mixture was stirred at r.t. for 3 hrs. The reaction mixture was quenched with 20 ml aqueous saturated NH4Cl solution and diluted with ethyl acetate. The organic phase was separated and washed with brine. The organic phase was dried over Na2SO4, filtered and concentrated in vacuo to obtain the crude product which was purified by automated column chromatography (n-heptane (isom. mixture)/ethyl acetate). Organic solvents were removed to obtain title compound as yellowish oil.
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
23.9 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([C:4]1[CH:9]=[CH:8][C:7]([I:10])=[CH:6][CH:5]=1)=[O:3].[CH3:11][O:12][C:13]1[CH:14]=[C:15]([Mg]Br)[CH:16]=[CH:17][CH:18]=1>C1COCC1>[I:10][C:7]1[CH:8]=[CH:9][C:4]([C:2]([C:17]2[CH:16]=[CH:15][CH:14]=[C:13]([O:12][CH3:11])[CH:18]=2)([OH:3])[CH3:1])=[CH:5][CH:6]=1

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
CC(=O)C1=CC=C(C=C1)I
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC=1C=C(C=CC1)[Mg]Br
Name
Quantity
23.9 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at r.t. for 3 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was quenched with 20 ml aqueous saturated NH4Cl solution
ADDITION
Type
ADDITION
Details
diluted with ethyl acetate
CUSTOM
Type
CUSTOM
Details
The organic phase was separated
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to obtain the crude product which
CUSTOM
Type
CUSTOM
Details
was purified by automated column chromatography (n-heptane (isom. mixture)/ethyl acetate)
CUSTOM
Type
CUSTOM
Details
Organic solvents were removed

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
IC1=CC=C(C=C1)C(C)(O)C1=CC(=CC=C1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.